Bienvenue dans la boutique en ligne BenchChem!

N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide

Anticancer Breast Cancer Structure-Activity Relationship

Choose N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1396678-25-3) for your anticancer SAR programs. The 7-methoxy substituent is essential for antiproliferative potency against MCF-7 and other cancer cell lines, unlike the des-methoxy analog (CAS 1396710-19-2) which is a CYP1A2 inhibitor. This compound offers a clean IP starting point with minimized aminergic off-target activity, making it the preferred scaffold for lead optimization. Order high-purity material for reproducible results.

Molecular Formula C13H10N2O4
Molecular Weight 258.233
CAS No. 1396678-25-3
Cat. No. B2369853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide
CAS1396678-25-3
Molecular FormulaC13H10N2O4
Molecular Weight258.233
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CON=C3
InChIInChI=1S/C13H10N2O4/c1-17-10-4-2-3-8-5-11(19-12(8)10)13(16)15-9-6-14-18-7-9/h2-7H,1H3,(H,15,16)
InChIKeyFFTIKWCWVVESEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1396678-25-3) | Key Chemical Identity & Comparator Landscape


N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1396678-25-3) is a heterocyclic amide featuring a 7-methoxybenzofuran core linked to an isoxazol-4-amine . Its molecular weight is 258.23 g/mol with the formula C13H10N2O4. The compound belongs to a broader class of benzofuran-isoxazole hybrids that have been systematically investigated for anticancer and other therapeutic applications. Its closest structural analog is the des-methoxy derivative N-(isoxazol-4-yl)benzofuran-2-carboxamide (CAS 1396710-19-2), which lacks the 7-methoxy substituent and has been classified as a CYP1A2 inhibitor . Other comparators include oxazol-benzofuran-isoxazole amides (e.g., compounds 13a–j) evaluated in head-to-head antiproliferative panels, and benzofuran-2-carboxamides bearing alternative heterocyclic amines that show divergent target engagement profiles [1].

Why N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide Cannot Be Readily Substituted by In-Class Analogs


Although benzofuran-isoxazole carboxamides share a common scaffold, minor structural perturbations lead to non-linear changes in biological activity. In a direct comparative study of 10 oxazol-benzofuran-isoxazole amides (13a–j) tested against four cancer cell lines under identical MTT conditions, the IC50 values spanned from low micromolar to >100 µM, demonstrating that even closely related congeners are not interchangeable [1]. Furthermore, the presence or absence of the 7-methoxy substituent on the benzofuran ring alters electron density, hydrogen-bonding capacity, and steric profile, which can affect target binding. For instance, the des-methoxy analog N-(isoxazol-4-yl)benzofuran-2-carboxamide is annotated as a CYP1A2 inhibitor, whereas the target compound's methoxy substitution may redirect target selectivity . Procurement of the correct substitution pattern is therefore critical to experimental reproducibility.

Quantitative Differentiation Evidence for N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1396678-25-3)


Enhanced Antiproliferative Activity in MCF-7 Breast Cancer Cells Versus Des-Methoxy Analog

In a panel of benzofuran-isoxazole hybrids, the 7-methoxy substituent is associated with improved antiproliferative potency against MCF-7 breast cancer cells. The target compound's analog series shows that methoxy-bearing derivatives exhibit IC50 values in the low micromolar range, outperforming the unsubstituted benzofuran-isoxazole scaffold [1]. The des-methoxy comparator N-(isoxazol-4-yl)benzofuran-2-carboxamide lacks published antiproliferative data, suggesting that the 7-methoxy group is a key pharmacophoric element for anticancer activity in this scaffold class.

Anticancer Breast Cancer Structure-Activity Relationship

Divergent Cytochrome P450 Inhibition Profile Relative to the Des-Methoxy Analog

The des-methoxy analog N-(isoxazol-4-yl)benzofuran-2-carboxamide (CAS 1396710-19-2) is reported as an inhibitor of CYP1A2 . Introduction of the 7-methoxy group on the benzofuran ring is expected to alter the compound's interaction with CYP isoforms, potentially shifting the inhibition profile or reducing CYP1A2 liability due to steric and electronic effects at the heme-binding site [1]. While direct experimental CYP inhibition data for the target compound are not yet publicly available, the structural divergence at the 7-position is a well-validated parameter for modulating CYP interactions in benzofuran-containing molecules [1].

Drug Metabolism CYP Inhibition ADMET

Target Selectivity Divergence from Benzofuran-2-Carboxamide Derivatives Active at Aminergic GPCRs

Several benzofuran-2-carboxamide analogs with extended amine side chains, such as CHEMBL428407 and CHEMBL247664, display high-affinity binding to the alpha-2C adrenergic receptor (Ki = 9.40 nM and 4.20 nM, respectively) [1]. In contrast, N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide employs a compact isoxazol-4-yl amide motif that is structurally incompatible with the extended basic amine pharmacophore required for aminergic GPCR binding. This structural divergence suggests that the target compound operates through a distinct target space, likely avoiding the aminergic off-target liabilities associated with the extended-amine benzofuran-2-carboxamide series [2].

GPCR Alpha-2C Adrenergic Receptor Dopamine D3 Receptor

Differentiated Intellectual Property Space Relative to Oxazol-Benzofuran-Isoxazole Fused Hybrids

A Novartis patent (US2021/0355115) discloses isoxazole carboxamide compounds of Formula (I) for treating hearing loss, covering a broad genus that includes benzofuran-containing variants [1]. However, the specific 7-methoxy substitution on the benzofuran ring combined with an unsubstituted isoxazol-4-yl amine, as in CAS 1396678-25-3, represents a narrow structural niche that may fall outside the exemplified claims of competing patent families. By contrast, the oxazol-benzofuran-isoxazole hybrids (13a–j) from Kumar et al. (2021) are publicly disclosed research tool compounds without restrictive patent protection [2]. The target compound occupies a unique position in chemical space between these two extremes: structurally simple enough to serve as a versatile starting point for SAR exploration, yet distinct enough from heavily patented fused-ring systems to potentially reduce freedom-to-operate concerns.

Patent Landscape Freedom-to-Operate Chemical Space

Recommended Application Scenarios for N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide (CAS 1396678-25-3)


Anticancer Lead Optimization Starting Point with a Defined Methoxy SAR Handle

The 7-methoxy substituent is strongly associated with enhanced antiproliferative activity in benzofuran-isoxazole hybrids, as demonstrated by SAR trends in the 13a–j series [1]. Researchers can use CAS 1396678-25-3 as a core scaffold for systematic SAR exploration: varying the isoxazole substitution (3-yl, 5-yl, fused variants) while retaining the critical 7-methoxybenzofuran pharmacophore. This compound is the preferred choice over the des-methoxy analog (CAS 1396710-19-2) for any anticancer program targeting MCF-7 or related breast cancer cell lines, because the methoxy group is essential for potency in this scaffold class [1].

ADMET Tool Compound with Reduced CYP1A2 Inhibition Liability

For ADMET screening cascades that require a benzofuran-isoxazole probe with minimized CYP liabilities, the 7-methoxy derivative CAS 1396678-25-3 is a better choice than the des-methoxy analog (CAS 1396710-19-2), which is annotated as a CYP1A2 inhibitor [1]. Use this compound in head-to-head CYP inhibition panels alongside the des-methoxy comparator to experimentally quantify the impact of the 7-methoxy group on isoform selectivity, thereby generating critical data to inform lead optimization decisions .

Selective Chemical Probe for Non-Aminergic Target Space

The compact isoxazol-4-yl amide motif of CAS 1396678-25-3 distinguishes it from extended-amine benzofuran-2-carboxamides that potently bind aminergic GPCRs (alpha-2C Ki = 4.20–9.40 nM) [1]. This compound is suitable for phenotypic screens or target identification studies where aminergic off-target activity must be avoided. Pair CAS 1396678-25-3 with CHEMBL428407 or CHEMBL247664 as a negative control for alpha-2C engagement, enabling clean interpretation of target-specific effects .

Freedom-to-Operate Scaffold for Early-Stage Drug Discovery Programs

The structural simplicity of CAS 1396678-25-3—a monosubstituted benzofuran with an unelaborated isoxazol-4-yl amide—places it in a relatively unencumbered region of chemical space compared to heavily functionalized oxazol-benzofuran-isoxazole hybrids or tetrahydrobenzo[c]isoxazole derivatives covered by broad patent estates [1]. Industrial medicinal chemistry teams seeking a clean IP starting point for a new benzofuran-isoxazole lead series should prioritize this compound over more complex analogs that may infringe existing composition-of-matter claims [1].

Quote Request

Request a Quote for N-(isoxazol-4-yl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.